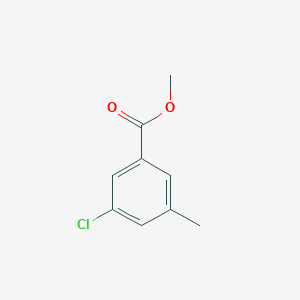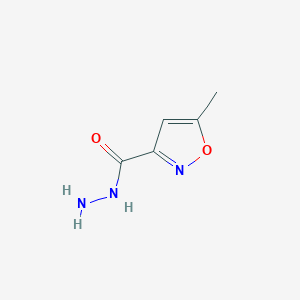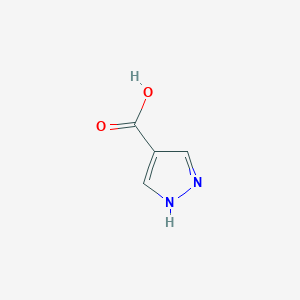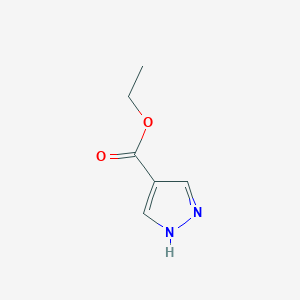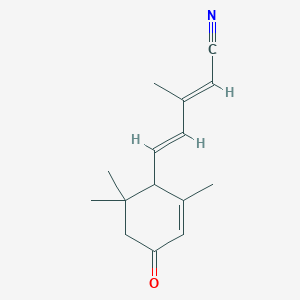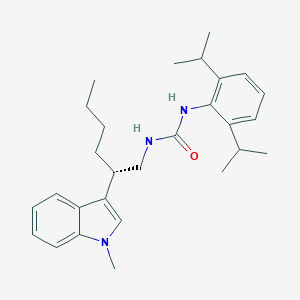![molecular formula C16H12O2 B133818 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one CAS No. 22725-38-8](/img/structure/B133818.png)
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one, also known as MADAM-5, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
In neuroscience, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been studied for its ability to modulate the activity of neurotransmitters, including dopamine and serotonin. It has been shown to have potential applications in the treatment of addiction, depression, and anxiety disorders.
In pharmacology, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been studied for its potential as a research tool to investigate the activity of various receptors and enzymes in the brain.
Wirkmechanismus
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one acts as a selective serotonin and dopamine receptor modulator, which means that it can modulate the activity of these neurotransmitters in the brain. It has been shown to increase the release of dopamine and serotonin, which can lead to increased mood, motivation, and reward-seeking behavior.
Biochemical and Physiological Effects:
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been shown to have various biochemical and physiological effects, including increased release of dopamine and serotonin, increased locomotor activity, and increased reward-seeking behavior. It has also been shown to have potential anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one in lab experiments is its selectivity for dopamine and serotonin receptors, which makes it a useful tool for investigating the activity of these neurotransmitters. However, one limitation is that 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one, including investigating its potential as a treatment for addiction, depression, and anxiety disorders. Additionally, further research is needed to investigate its potential anti-inflammatory and anti-cancer properties. Further studies are also needed to investigate the safety and efficacy of 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one in humans.
In conclusion, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to modulate the activity of dopamine and serotonin receptors makes it a useful tool for investigating the activity of these neurotransmitters. However, further research is needed to investigate its potential clinical applications and safety in humans.
Synthesemethoden
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one can be synthesized through a multi-step process that involves the reaction between 2-methoxybenzaldehyde and 2-nitrobenzaldehyde followed by a reduction reaction using sodium borohydride. The final step involves cyclization using potassium carbonate and acetic anhydride, which results in the formation of 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one.
Eigenschaften
IUPAC Name |
5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOJBXHWZYUDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC3=CC=CC=C3C2=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575991 |
Source


|
| Record name | 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one | |
CAS RN |
22725-38-8 |
Source


|
| Record name | 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)



